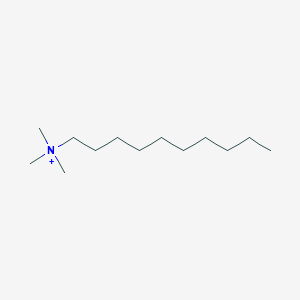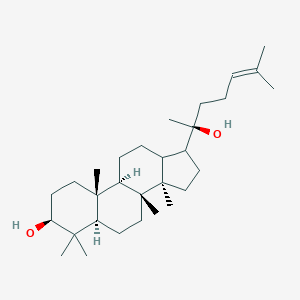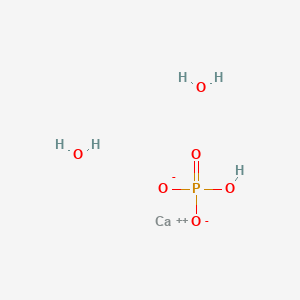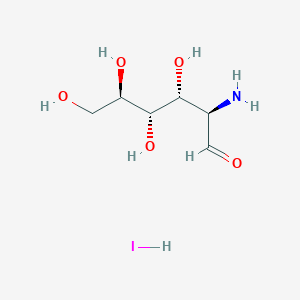
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate, also known as IBDU, is a nitrogen-containing organic compound. It is an effective slow-release nitrogen fertilizer that has been widely used in agriculture due to its unique properties.
Mecanismo De Acción
The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is due to the hydrolysis of the carbamate group in the presence of soil moisture. The hydrolysis releases isobutylamine and carbon dioxide, which slowly converts this compound to ammonium and nitrate ions. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on plant growth and yield. It enhances the uptake of nitrogen by the plants, which improves the quality and quantity of the crops. It also improves the soil structure and fertility, which enhances the growth of beneficial microorganisms in the soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has several advantages for lab experiments. It is easy to handle and store, and it releases nitrogen slowly, which ensures a continuous supply of nitrogen to the plants. However, this compound has some limitations, such as the need for soil moisture for hydrolysis to occur and the slow release rate, which may not be suitable for crops that require a rapid supply of nitrogen.
Direcciones Futuras
There are several future directions for the research and development of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate. One direction is to improve the slow-release mechanism of this compound to enhance its efficiency and reduce the risk of leaching and volatilization. Another direction is to develop new formulations of this compound that can release other essential nutrients, such as phosphorus and potassium. Additionally, the use of this compound in combination with other fertilizers and soil amendments can be explored to enhance its effectiveness in different soil types and crop species.
Conclusion:
This compound is a nitrogen-containing organic compound that has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. The slow-release mechanism of this compound ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield. There are several future directions for the research and development of this compound, which can enhance its efficiency and effectiveness in different soil types and crop species.
Métodos De Síntesis
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is synthesized by reacting isobutyl carbamate with 1,2-ethanediol and 1,4-benzodioxane in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of this compound is high.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. This compound releases nitrogen slowly over a period of several weeks, which reduces the risk of leaching and volatilization. It also reduces the frequency of fertilizer application, which saves labor and reduces the cost of fertilizer.
Propiedades
Número CAS |
13887-57-5 |
|---|---|
Fórmula molecular |
C15H21NO5 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-10(2)7-16-15(18)20-8-11(17)14-9-19-12-5-3-4-6-13(12)21-14/h3-6,10-11,14,17H,7-9H2,1-2H3,(H,16,18) |
Clave InChI |
LMWSHNLEYBZEOC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)